molecular formula C24H21FN6OS B2363502 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide CAS No. 1207032-21-0

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2363502
CAS No.: 1207032-21-0
M. Wt: 460.53
InChI Key: QKLYRFGCBUYCEW-UHFFFAOYSA-N
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Description

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H21FN6OS and its molecular weight is 460.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

Properties

CAS No.

1207032-21-0

Molecular Formula

C24H21FN6OS

Molecular Weight

460.53

IUPAC Name

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32)

InChI Key

QKLYRFGCBUYCEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C

solubility

not available

Origin of Product

United States

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